Cas no 515846-11-4 (2-Bromo-4-isopropoxy-5-methoxybenzonitrile)

2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a brominated aromatic nitrile derivative featuring both isopropoxy and methoxy substituents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient construction of complex molecular frameworks. The presence of electron-donating alkoxy groups influences its electronic properties, making it valuable for fine-tuning reactivity in target-oriented syntheses. High purity and well-defined structural characteristics ensure consistent performance in demanding applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Bromo-4-isopropoxy-5-methoxybenzonitrile structure
515846-11-4 structure
Product Name:2-Bromo-4-isopropoxy-5-methoxybenzonitrile
CAS No:515846-11-4
MF:C11H12BrNO2
MW:270.122482299805
MDL:MFCD02256815
CID:92922
PubChem ID:5055283
Update Time:2025-10-16

2-Bromo-4-isopropoxy-5-methoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
    • 2-bromo-5-methoxy-4-propan-2-yloxybenzonitrile
    • FT-0679446
    • 515846-11-4
    • AKOS000303601
    • 2-bromo-5-methoxy-4-(propan-2-yloxy)benzonitrile
    • AS-65633
    • CS-0314743
    • MFCD02256815
    • 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, AldrichCPR
    • DTXSID10407849
    • STK438462
    • BBL016972
    • 2-Bromo-4-Isopropoxy-5-Methoxy-Benzonitrile
    • DB-031446
    • ALBB-008939
    • MDL: MFCD02256815
    • Inchi: 1S/C11H12BrNO2/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-5,7H,1-3H3
    • InChI Key: NGZGOZFFYWJHEG-UHFFFAOYSA-N
    • SMILES: BrC1C(C#N)=CC(=C(C=1)OC(C)C)OC

Computed Properties

  • Exact Mass: 269.00500
  • Monoisotopic Mass: 269.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 1.41
  • Boiling Point: 344.6°C at 760 mmHg
  • Flash Point: 162.2°C
  • Refractive Index: 1.55
  • PSA: 42.25000
  • LogP: 3.11658
  • Solubility: Not determined

2-Bromo-4-isopropoxy-5-methoxybenzonitrile Security Information

  • Hazardous Material transportation number:UN3439
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Packing Group:III
  • Hazard Level:6.1

2-Bromo-4-isopropoxy-5-methoxybenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Bromo-4-isopropoxy-5-methoxybenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:515846-11-4)2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Order Number:A1210329
Stock Status:in Stock
Quantity:500mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):159.0/188.0/520.0/804.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-isopropoxy-5-methoxybenzonitrile

Professional Introduction to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS No. 515846-11-4)

2-Bromo-4-isopropoxy-5-methoxybenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 515846-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitrile-containing aromatic heterocycles, which are widely recognized for their diverse biological activities and synthetic utility. The structural features of this molecule, including its bromine substituent, isopropoxy group, and methoxy group, contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of more complex molecules.

The bromine atom at the 2-position of the benzene ring enhances the electrophilicity of the aromatic system, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, which is a cornerstone of modern organic synthesis. This reactivity is particularly useful in constructing biaryl structures, which are prevalent in many biologically active compounds. The isopropoxy group at the 4-position introduces steric hindrance and electronic modulation, influencing both the solubility and reactivity of the molecule. Meanwhile, the methoxy group at the 5-position provides a site for further functionalization and can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

In recent years, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a building block in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting various disease-related pathways. The nitrile group can be hydrolyzed to an amide or carboxylic acid under appropriate conditions, allowing for further derivatization into pharmacophores that exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Moreover, the structural motif of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile has been explored in the context of developing agrochemicals. The presence of multiple substituents makes it a versatile precursor for creating herbicides, fungicides, and insecticides. Researchers have leveraged its reactivity to design compounds that interact with biological targets in plants and pests, offering new solutions for crop protection. The integration of computational chemistry and high-throughput screening has further accelerated the discovery process, enabling rapid optimization of lead compounds derived from this scaffold.

The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation reactions to introduce the bromine atom, etherification to install the isopropoxy group, methylation for the methoxy substitution, and finally cyanation to form the nitrile moiety. Advances in catalytic methods have improved both efficiency and selectivity in these reactions, reducing byproduct formation and minimizing environmental impact.

Recent advancements in synthetic methodologies have also highlighted the role of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in flow chemistry applications. Continuous flow reactors enable scalable and controlled synthesis under mild conditions, enhancing reproducibility and safety. This approach is particularly advantageous when dealing with sensitive intermediates or when large quantities of material are required for preclinical studies. Additionally, green chemistry principles have been incorporated into synthetic routes, emphasizing solvent recovery, waste reduction, and energy efficiency.

The biological evaluation of derivatives derived from 2-Bromo-4-isopropoxy-5-methoxybenzonitrile has yielded several noteworthy findings. For example, modifications at different positions on the benzene ring have been shown to modulate receptor binding affinity significantly. Structure-activity relationship (SAR) studies have provided insights into how specific substituents influence pharmacokinetic properties such as bioavailability and metabolic stability. These findings are critical for translating laboratory discoveries into viable drug candidates that can progress through clinical trials.

In conclusion,2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS No. 515846-11-4) represents a valuable compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations and biological activities, making it a cornerstone in modern drug discovery efforts. As research continues to evolve with new methodologies and technologies,2-Bromo-4-isopropoxy-5-methoxybenzonitrile will undoubtedly remain an important intermediate for scientists seeking innovative solutions to complex chemical challenges.

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Amadis Chemical Company Limited
(CAS:515846-11-4)2-Bromo-4-isopropoxy-5-methoxybenzonitrile
A1210329
Purity:99%/99%/99%/99%
Quantity:500mg/1g/5g/10g
Price ($):159.0/188.0/520.0/804.0
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